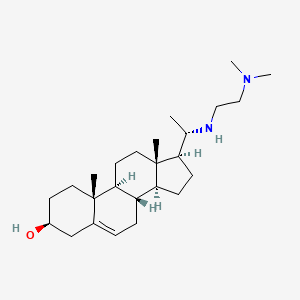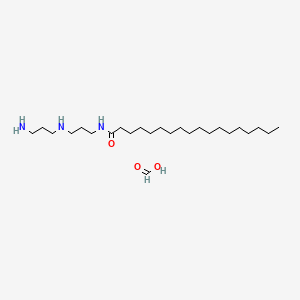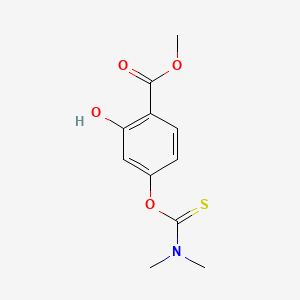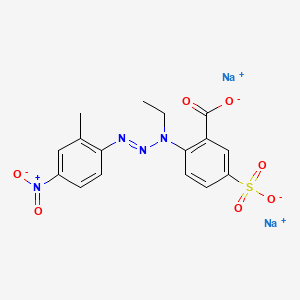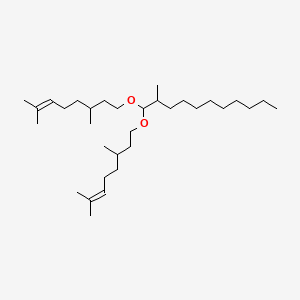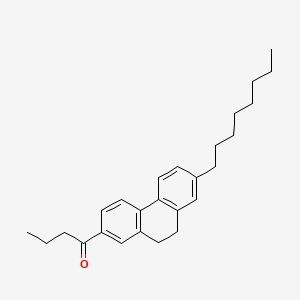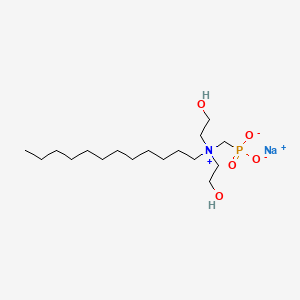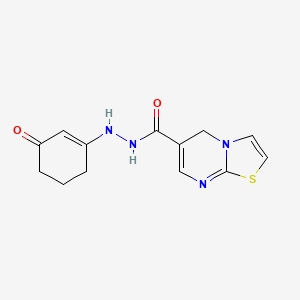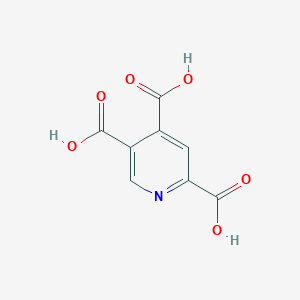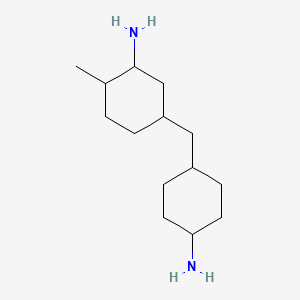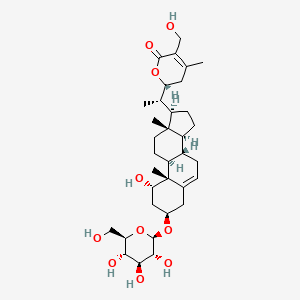![molecular formula C12H18O B12685355 Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 41724-18-9](/img/structure/B12685355.png)
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: is a complex organic compound with the molecular formula C12H18O It is known for its unique structure, which includes a fused ring system and an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as epoxidation, to introduce the oxirane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of enzymes or the function of cellular pathways.
類似化合物との比較
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with different functional groups.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxetane: Contains an oxetane ring instead of an oxirane.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxepane: Features an oxepane ring, which is larger than the oxirane ring.
Uniqueness
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific ring structure and the presence of the oxirane group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
41724-18-9 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C12H18O/c1-12-6-10-8-3-2-7(4-8)9(10)5-11(12)13-12/h7-11H,2-6H2,1H3 |
InChIキー |
KSXHZKMRNVQVIE-UHFFFAOYSA-N |
正規SMILES |
CC12CC3C4CCC(C4)C3CC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


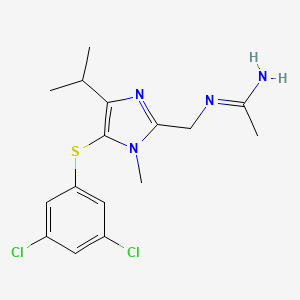
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
